3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile
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Overview
Description
3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile is a chemical compound characterized by its unique structure, which includes an isopropyl group, a hexafluoropropoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile typically involves the reaction of 3-isopropylbenzonitrile with 1,1,2,3,3,3-hexafluoropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluoropropoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile involves its interaction with specific molecular targets. The hexafluoropropoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrile group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Isopropylbenzonitrile: Lacks the hexafluoropropoxy group, resulting in different chemical properties.
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile: Lacks the isopropyl group, affecting its reactivity and applications.
3-Isopropyl-4-methoxybenzonitrile: Contains a methoxy group instead of a hexafluoropropoxy group, leading to different chemical behavior.
Uniqueness
The presence of both the isopropyl and hexafluoropropoxy groups in 3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile makes it unique. These groups confer distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds.
Properties
IUPAC Name |
4-(1,1,2,3,3,3-hexafluoropropoxy)-3-propan-2-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6NO/c1-7(2)9-5-8(6-20)3-4-10(9)21-13(18,19)11(14)12(15,16)17/h3-5,7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYOQHAQDJYVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#N)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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